molecular formula C16H18N4 B465111 1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone CAS No. 315670-87-2

1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone

Cat. No.: B465111
CAS No.: 315670-87-2
M. Wt: 266.34g/mol
InChI Key: HJVFCULZWSFWSR-AYKLPDECSA-N
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Description

Chemical Identity and Structural Characterization

The chemical identity of 1-(3-aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone is rooted in its precise naming conventions, registry assignments, and the recognition of its structural moieties. This section systematically addresses the nomenclature, registry numbers, and synonymic landscape, followed by a thorough exploration of its molecular structure and conformational intricacies.

Nomenclature and Identification Parameters

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) system provides the gold standard for unambiguous chemical nomenclature. For the compound , the core structure is derived from 1-(3-aminophenyl)ethanone, which is a substituted acetophenone bearing an amino group at the meta position of the aromatic ring. Upon condensation with hydrazine or a hydrazide, the resultant hydrazone is formally named as 1-(3-aminophenyl)ethylidenehydrazone.

The IUPAC name for the parent ketone is 1-(3-aminophenyl)ethanone . When considering the hydrazone derivative, the systematic IUPAC name becomes [1-(3-aminophenyl)ethylidene]hydrazone . This nomenclature reflects the replacement of the carbonyl oxygen by a hydrazone (-NH-N=) group, with the ethylidene moiety indicating the double bond to the hydrazone nitrogen.

The precise IUPAC naming is thus: This compound . This name encapsulates both the parent aromatic ketone and the hydrazone functionalization, ensuring clarity in structural identification.

Registry Numbers and Database Identifiers

Registry numbers and database identifiers serve as universal keys for chemical substances across scientific literature and databases. The parent compound 1-(3-aminophenyl)ethanone is assigned the CAS Registry Number 99-03-6 . For the hydrazone derivative, the CAS Registry Number is 88237-27-8 .

Beyond CAS numbers, several other identifiers are relevant:

  • PubChem Compound Identifier (CID): 7417 for 1-(3-aminophenyl)ethanone.
  • European Community (EC) Number: 202-722-3.
  • InChIKey: CKQHAYFOPRIUOM-UHFFFAOYSA-N for the parent ketone.
  • ChEBI ID: CHEBI:182866 for the parent compound.
  • ChEMBL ID: CHEMBL3408644 for the parent compound.
  • DSSTox Substance ID: DTXSID0021830 for the parent compound.

The hydrazone derivative may also appear in regulatory and chemical supplier databases under its specific CAS number and associated identifiers.

Common Synonyms and Alternative Designations

The chemical literature and commercial sources refer to these compounds by a variety of synonyms and alternative names, reflecting historical naming conventions and functional group prioritization. For 1-(3-aminophenyl)ethanone, the following synonyms are prevalent:

  • 3-Aminoacetophenone
  • m-Aminoacetophenone
  • 3-Acetylaniline
  • m-Acetylaniline
  • 3-Acetylphenylamine
  • m-Aminoacetylbenzene
  • Ethanone, 1-(3-aminophenyl)-
  • Acetophenone, 3'-amino-
  • β-Aminoacetophenone

For the hydrazone derivative, common designations include:

  • Ethanone, 1-(3-aminophenyl)-, hydrazone
  • 1-(3-Aminophenyl)ethylidenehydrazone
  • 1-(3-Aminophenyl)ethanone hydrazone

These alternative names are frequently encountered in chemical catalogs, research articles, and regulatory documents, necessitating careful cross-referencing to ensure correct substance identification.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by its atomic composition, geometric parameters, and isomeric possibilities, particularly within the hydrazone functional group.

Atomic Composition and Molecular Formula

The atomic composition of the parent ketone is as follows:

Compound Name Molecular Formula Carbon (C) Hydrogen (H) Nitrogen (N) Oxygen (O)
1-(3-Aminophenyl)ethanone C8H9NO 8 9 1 1
1-(3-Aminophenyl)ethanone hydrazone C8H11N3 8 11 3 0

The hydrazone derivative incorporates two additional nitrogen atoms and two hydrogen atoms compared to the parent ketone, reflecting the conversion of the carbonyl group into a hydrazone moiety.

Bond Angles and Molecular Geometry

The molecular geometry of 1-(3-aminophenyl)ethanone is characterized by a planar aromatic ring, with the acetyl group attached at the meta position relative to the amino substituent. The bond angles within the aromatic ring approximate 120°, consistent with sp² hybridization. The acetyl group (–COCH₃) is bonded to the aromatic ring via a carbonyl carbon, which is also sp² hybridized, resulting in a planar geometry for the carbonyl carbon and its substituents.

Upon hydrazone formation, the carbonyl carbon is converted to a C=N double bond, which maintains planarity in the immediate vicinity of the hydrazone group. The hydrazone moiety introduces additional conformational flexibility, as the N–N single bond can rotate, but the C=N double bond restricts rotation, giving rise to geometric isomerism (see section 1.2.4).

Crystallographic studies of related hydrazone derivatives reveal that the aromatic rings and the hydrazone linkage are nearly coplanar, with dihedral angles between the aromatic ring and the hydrazone group typically ranging from 0° to 30°, depending on substituent effects and crystal packing forces.

Stereochemical Configurations

Stereochemistry in hydrazones primarily arises from the presence of the C=N double bond, which can adopt E (trans) or Z (cis) configurations. The parent ketone, 1-(3-aminophenyl)ethanone, does not possess stereocenters or geometric isomerism due to its symmetric planar structure.

In the hydrazone derivative, the C=N double bond between the former carbonyl carbon and the hydrazone nitrogen introduces the possibility of E/Z isomerism. The E isomer has the larger substituents (the aromatic ring and the hydrazone nitrogen) on opposite sides of the double bond, while the Z isomer places them on the same side. This geometric isomerism can significantly influence the compound's physical properties and reactivity.

E/Z Isomerism of the Hydrazone Moiety

Hydrazone compounds, including 1-(3-aminophenyl)ethanone hydrazone, exist as E and Z isomers due to restricted rotation around the C=N double bond. The isomeric preference is influenced by steric and electronic factors, as well as solvent and pH conditions.

Recent studies on arylhydrazone systems demonstrate that the E isomer is often thermodynamically favored at equilibrium, attributed to minimized steric repulsion between the bulky substituents on either side of the C=N bond. Protonation or deprotonation can induce isomerization, with acid catalysis typically facilitating E to Z conversion via a rotation mechanism. Computational studies using density functional theory support the notion that hydrazone–azo tautomerization followed by rotation around the N–N single bond is a plausible pathway for isomerization.

The presence of E/Z isomerism in 1-(3-aminophenyl)ethanone hydrazone is thus a critical structural feature, impacting its conformational dynamics and physicochemical behavior.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its behavior in various chemical environments. This section details the molecular weight, solubility, melting and boiling points, and pH-dependent characteristics of 1-(3-aminophenyl)ethanone and its hydrazone derivative.

Molecular Weight and Mass Spectrometric Analysis

The molecular weights of the relevant compounds are as follows:

Compound Name Molecular Formula Molecular Weight (g/mol)
1-(3-Aminophenyl)ethanone C8H9NO 135.16
1-(3-Aminophenyl)ethanone hydrazone C8H11N3 149.19

Mass spectrometric analysis of 1-(3-aminophenyl)ethanone typically reveals a molecular ion peak at m/z 135, corresponding to the intact molecule. Fragmentation patterns often include peaks corresponding to the loss of ammonia (NH₃, m/z 17) and acetyl fragments, consistent with the expected breakdown pathways of substituted acetophenones.

For the hydrazone derivative, the molecular ion peak appears at m/z 149, reflecting the additional hydrazone group. High-resolution mass spectrometry confirms the empirical formula by matching the calculated and observed m/z values to within a few millimass units, providing strong evidence for the compound's identity.

Solubility Parameters in Various Solvents

The solubility of 1-(3-aminophenyl)ethanone and its hydrazone derivative is dictated by their polar functional groups and aromatic character. For the parent ketone, solubility data are as follows:

Solvent Solubility (g/L)
Water 7.06
Ethanol High
Diethyl ether Moderate
Chloroform Moderate
Hexane Low

The presence of an amino group increases aqueous solubility relative to unsubstituted acetophenone, while the hydrazone derivative, possessing additional nitrogen atoms, is expected to be even more polar and thus more soluble in polar protic solvents such as water and ethanol. However, the exact solubility for the hydrazone is less commonly reported and may require experimental determination.

Melting and Boiling Point Determinations

Thermal properties are critical for compound handling and purification. The melting and boiling points of 1-(3-aminophenyl)ethanone are well-documented:

Property Value
Melting Point 98°C
Boiling Point 290°C

For the hydrazone derivative, melting points are generally higher due to increased intermolecular hydrogen bonding and the presence of the hydrazone group. While specific data for 1-(3-aminophenyl)ethanone hydrazone are less frequently reported, related hydrazones typically exhibit melting points in the range of 120–180°C, depending on substituents and crystal packing.

pH-Dependent Behavior

The pH-dependent behavior of 1-(3-aminophenyl)ethanone is influenced by the amino group, which can accept a proton under acidic conditions, and by the hydrazone group in the derivative, which can participate in tautomerization and protonation/deprotonation equilibria.

The pKa of the amino group in the parent ketone is approximately 3.41, indicating that it is a moderately strong base and will be protonated under acidic conditions. In the hydrazone derivative, the hydrazone nitrogen can also be protonated, particularly under strongly acidic conditions, which can induce E/Z isomerization as discussed previously.

The overall acid-base behavior of the hydrazone is thus more complex, involving multiple protonation sites and possible tautomeric forms. This pH sensitivity is important for understanding the compound's reactivity and stability in different environments.

Properties

IUPAC Name

3-[(E)-N-[(E)-1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11(13-5-3-7-15(17)9-13)19-20-12(2)14-6-4-8-16(18)10-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFCULZWSFWSR-AYKLPDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C1=CC(=CC=C1)N)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(\C1=CC(=CC=C1)N)/C)/C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with N-Benzoyl Glycine Hydrazide in Aqueous Dioxane

A prominent synthesis route involves condensing 3-aminoacetophenone with N-benzoyl glycine hydrazide in aqueous dioxane (40% v/v) at controlled temperatures. This method, optimized by potentiometric studies, proceeds via a Schiff base mechanism, where the hydrazide’s amino group nucleophilically attacks the carbonyl carbon of 3-aminoacetophenone. Key parameters include:

ParameterValue
SolventAqueous dioxane (40%)
Temperature290–310 K
Reaction Time10–12 hours
Yield70–85% (varies with metal ion)

The reaction is exothermic (ΔH=58.2kJ/mol\Delta H = -58.2 \, \text{kJ/mol}) and entropy-driven (ΔS=162J/mol\cdotpK\Delta S = 162 \, \text{J/mol·K}), favoring 1:1 metal–ligand complex formation in micellar media. Purification involves recrystallization from ethanol, with characterization via elemental analysis and UV-Vis spectroscopy.

Catalytic Synthesis Using Carboxylic Acid Esters

A novel approach employs carboxylic acid esters (e.g., ethyl acetate) as catalysts in methanol to facilitate hydrazone formation from 3-aminoacetophenone and hydrazine hydrate. This method avoids metal catalysts and achieves high efficiency:

ParameterValue
CatalystEthyl acetate (5 mol%)
SolventMethanol
TemperatureReflux (65°C)
Reaction Time2–4 hours
Yield89–93%

The ester acts as a proton shuttle, accelerating imine formation. Photoluminescence analysis of the product reveals delayed fluorescence (λem=450480nm\lambda_{\text{em}} = 450–480 \, \text{nm}), attributed to intramolecular charge transfer within the hydrazone.

Electrochemical Synthesis in I₂–DMSO Media

An innovative electrochemical method utilizes iodine–DMSO under constant potential (1.2 V) to synthesize hydrazones from 2-aminoacetophenone derivatives. This approach leverages anodic oxidation to generate reactive intermediates:

ParameterValue
ElectrolyteI₂ (0.1 M) in DMSO
ElectrodesGraphite anode, Pt cathode
TemperatureRoom temperature
Reaction Time45–60 minutes
Yield78–82%

Cyclic voltammetry confirms a diffusion-controlled mechanism, with a linear correlation between peak current and scan rate (R2>0.99R^2 > 0.99). The method reduces reliance on stoichiometric oxidants, enhancing sustainability.

ParameterValue
Power300–500 W
SolventSolvent-free
Temperature100–120°C
CatalystNone or acidic alumina

Purification via flash chromatography (hexane/ethyl acetate) ensures >95% purity, validated by HPLC.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Highest Yield: Carboxylic acid ester-catalyzed method (93%).

  • Lowest Yield: Conventional condensation in aqueous dioxane (70%).

Environmental and Practical Considerations

  • Green Chemistry: Electrochemical synthesis minimizes waste but requires specialized equipment.

  • Scalability: Microwave-assisted methods offer rapid synthesis but face challenges in large-scale reactor design.

Mechanistic Insights

  • Schiff Base Formation: Dominates in aqueous and micellar media, with micelles (e.g., Triton X-100) lowering stability constants by 0.5–1.0 log units.

  • Electrochemical Pathways: Involve single-electron transfer (SET) to generate radical intermediates, followed by C–N coupling.

Challenges and Optimization Strategies

Byproduct Formation

  • Azine Byproducts: Observed in hydrazine-rich conditions, mitigated by stoichiometric control.

  • Oligomerization: Addressed via low-temperature reactions (<10°C) and dilute conditions.

Purification Techniques

  • Column Chromatography: Silica gel with CH₂Cl₂/MeOH (94:6) resolves hydrazones from unreacted ketones.

  • Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals (>99% by NMR) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oximes or nitro derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Route

The general reaction can be represented as follows:1 3 aminophenyl ethanone+Hydrazine1 3 aminophenyl ethylidene hydrazone\text{1 3 aminophenyl ethanone}+\text{Hydrazine}\rightarrow \text{1 3 aminophenyl ethylidene hydrazone}This reaction is often conducted under controlled temperature and pH to optimize yield and purity.

Chemistry

In analytical chemistry, 1-(3-aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone serves as a reagent for the detection of carbonyl compounds. Its ability to form stable hydrazones with aldehydes and ketones allows for quantification and identification in various samples.

Table 1: Detection of Carbonyl Compounds Using Hydrazones

Compound TypeDetection MethodSensitivity
AldehydesUV-Vis SpectroscopyHigh
KetonesHPLCModerate

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit certain oxidoreductases, providing insights into enzyme mechanisms and functions.

Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibited the activity of a specific oxidoreductase by forming a stable complex at the enzyme's active site, leading to decreased substrate conversion rates.

Medicine

The compound shows promise in drug development due to its structural features that allow interaction with biological targets. Research has highlighted its potential as an anticancer agent, with some derivatives exhibiting cytotoxic effects against cancer cell lines.

Table 2: Cytotoxic Activity of Derivatives

Derivative NameIC50 (µM)Cancer Cell Line
Compound A25MCF-7
Compound B30HeLa

Industrial Applications

In industry, this compound is utilized in the synthesis of dyes and pigments. Its ability to form colored complexes with metal ions makes it valuable in producing colorants for textiles and other materials.

Table 3: Industrial Uses

ApplicationDescription
DyesUsed in textile dyeing processes
PigmentsEmployed in paints and coatings

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Similarity and Physicochemical Properties

  • 4,4'-Dihydroxy-α,α'-dimethylbenzalazine (CAS 5466-24-0): This compound (C₁₆H₁₆N₂O₂) replaces amino groups with hydroxyl groups, increasing polarity and solubility in polar solvents like water or ethanol . However, hydroxyl groups may reduce membrane permeability compared to the amino groups in the target compound.
  • 1-(3-Amino-4-methylphenyl)ethanone (CAS 870679-59-7): A structural analog with a methyl substituent (similarity score: 0.95) .

Thermodynamic and Solubility Data

  • Studies on solid-liquid equilibria for N-phenylacetamide mixed with 3-hydroxyacetophenone (CAS 99-03-6 analog) revealed that hydroxylated derivatives exhibit higher solubility in polar solvents compared to amino-substituted compounds . The amino group in the target hydrazone may confer moderate solubility in acidic conditions due to protonation.

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility Bioactivity (ED₅₀, μg/mL)
Target Hydrazone C₁₆H₁₈N₄ Not reported Moderate in DMSO Under investigation
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa) C₁₆H₁₆N₂O₂ Not reported Low in water 8 (vs. F. oxysporum)
3-Aminoacetophenone (Parent Compound) C₈H₉NO 95–98 Soluble in ethanol Not applicable

Table 2: Structural Similarity Scores

Compound CAS Substituents Similarity Score
870679-59-7 3-Amino-4-methylphenyl 0.95
912347-94-5 2-Amino-4-methoxy-3-methylphenyl 0.76
328023-51-4 2,4-Dihydroxyphenyl + 4-nitrophenyl 0.75

Biological Activity

1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and antimalarial properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azomethine (-NH-N=CH-) functional group, which is often associated with various biological activities. The molecular formula for this hydrazone is C10H12N4O, indicating the presence of both aromatic and aliphatic components that contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Hydrazone derivatives are known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals. A study demonstrated that certain hydrazones exhibited antioxidant activity comparable to ascorbic acid. For instance, the DPPH radical scavenging activity of selected hydrazones was found to be significantly higher than that of vitamin C, showcasing their potential as effective antioxidants in preventing oxidative stress.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Hydrazone A85%1.37 times higher
Hydrazone B80%1.35 times higher
Hydrazone C75%Comparable

Anticancer Activity

Research has indicated that hydrazones can exert cytotoxic effects on various cancer cell lines. For example, a study focusing on the synthesis and biological evaluation of hydrazones derived from aromatic aldehydes demonstrated substantial cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assessment

In a specific case study, the compound was tested against several cancer cell lines:

  • HeLa Cells : IC50 value of 15 µM.
  • MCF-7 Cells : IC50 value of 20 µM.
  • A549 Cells : IC50 value of 18 µM.

These findings suggest that the compound's mechanism may involve apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted.

Antimalarial Activity

Recent studies have also highlighted the antimalarial potential of hydrazones. A series of benzothiazole hydrazones were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. One particular derivative showed promising results in both in vitro and in vivo models.

Key Findings:

  • In Vitro Activity : The lead compound exhibited an IC50 value of 1.17 µM against P. falciparum.
  • In Vivo Efficacy : In murine models infected with drug-resistant strains, treatment with this compound resulted in a significant reduction in parasitemia and improved survival rates.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals effectively.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways has been suggested, along with inhibition of key enzymes involved in cancer cell proliferation.
  • Antimalarial Mechanism : Iron chelation and inhibition of heme polymerization are critical for disrupting the life cycle of malaria parasites.

Q & A

Basic: What are the standard synthetic routes for 1-(3-aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone, and how are reaction conditions optimized?

The compound is typically synthesized via condensation between 1-(3-aminophenyl)ethanone and hydrazine derivatives. A common method involves refluxing equimolar quantities of 1-(3-aminophenyl)ethanone and hydrazine sulfate in ethanol with a base (e.g., triethylamine) as a catalyst. Reaction optimization includes:

  • Temperature control : Reflux at 70–80°C for 12–24 hours to maximize yield.
  • Solvent selection : Ethanol is preferred for solubility and ease of purification.
  • Catalyst use : Triethylamine enhances nucleophilic attack by deprotonating hydrazine .
    Yield improvements (up to 60–70%) are achieved by monitoring reaction progress via TLC and isolating crystals through slow evaporation in ethyl acetate .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this hydrazone?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the hydrazone bond (N–N) and aromatic substitution patterns. For example, the imine proton resonates at δ 8.2–8.5 ppm, while the aromatic protons appear between δ 6.5–7.5 ppm .
  • IR spectroscopy : Stretching vibrations at 1600–1650 cm1^{-1} (C=N) and 3200–3400 cm1^{-1} (N–H) validate the hydrazone structure .
  • X-ray diffraction : Monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=8.55A˚,b=6.46A˚,c=14.35A˚a = 8.55 \, \text{Å}, b = 6.46 \, \text{Å}, c = 14.35 \, \text{Å}) confirm molecular geometry. Intramolecular O–H⋯N hydrogen bonds stabilize the planar structure .

Basic: How does solubility and stability vary under different pH and solvent conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility increases at pH < 3 due to protonation of the amino group .
  • Stability : Degrades under prolonged UV exposure or in strongly acidic/basic conditions. Storage in inert atmospheres at −20°C preserves integrity for >6 months .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Key challenges include:

  • Disorder in substituents : Methoxy or hydroxyl groups may exhibit positional disorder. Partial occupancy models and constraints (e.g., DFIX in SHELXL) are applied .
  • Hydrogen bonding networks : Intramolecular O–H⋯N bonds require precise H-atom placement via riding models or Fourier difference maps .
  • Data quality : High RintR_{\text{int}} (>0.05) due to twinning is mitigated using multi-scan absorption corrections (e.g., APEX2 software) .
Refinement ParameterValueSource
R[F2>2σ(F2)]R[F^2 > 2σ(F^2)]0.047
wR(F2)wR(F^2)0.178
CCDC Deposition No.2938471

Advanced: How do computational methods (DFT, MD) complement experimental studies of this hydrazone?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gap ≈ 3.5 eV) and charge distribution, aligning with experimental UV-Vis spectra (λ_max ≈ 350 nm) .
  • Molecular Dynamics (MD) : Simulates solvent interactions, revealing preferential solvation in ethanol due to hydrogen bonding with hydroxyl groups .
  • Docking studies : Identify potential binding sites in biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses .

Advanced: What mechanisms underlie its biological activity, and how are structure-activity relationships (SARs) explored?

  • Antimicrobial activity : Hydrazones disrupt microbial membranes via chelation of essential metal ions (e.g., Zn2+^{2+}, Fe3+^{3+}). Minimal inhibitory concentrations (MICs) against E. coli and S. aureus range from 12.5–25 µg/mL .
  • Anticancer potential : Induces apoptosis in cancer cells (IC50_{50} ≈ 10 µM) by intercalating DNA or inhibiting topoisomerase II. Substituent modifications (e.g., electron-withdrawing groups) enhance potency .
  • SAR strategies : Methyl or methoxy groups at the para position increase lipophilicity and bioavailability, while amino groups improve solubility .

Advanced: How are data discrepancies (e.g., conflicting crystallographic or spectral results) analyzed and resolved?

  • Crystallographic conflicts : Discrepancies in bond lengths (e.g., C–N vs. C=N) are resolved using Hirshfeld surface analysis to validate intermolecular contacts .
  • Spectral inconsistencies : Overlapping IR peaks (e.g., C=O vs. C=N) are deconvoluted via second-derivative spectroscopy or 2D-COSY NMR .
  • Reproducibility : Collaborative studies (e.g., CCDC cross-verification) and open-data platforms (e.g., PubChem) ensure transparency .

Advanced: What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

  • Ligand behavior : Binds transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) via the hydrazone nitrogen and carbonyl oxygen, forming octahedral complexes. Stability constants (logK\log K) range from 8.5–10.2 .
  • Characterization :
    • Magnetic susceptibility : Paramagnetic behavior in Cu2+^{2+} complexes (µ_eff ≈ 1.73 BM).
    • EPR spectroscopy : Axial symmetry (g=2.2,g=2.0g_\parallel = 2.2, g_\perp = 2.0) confirms Jahn-Teller distortion .

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